Benzenediazonium sulfate

Process Safety Thermal Stability Diazonium Chemistry

Benzenediazonium sulfate (CAS 36211-73-1) is an aryl diazonium salt characterized by the [C₆H₅N₂]⁺ cation and a sulfate counterion, with a molecular formula of C₆H₆N₂O₄S and a molecular weight of 202.19 g/mol. This compound is a key intermediate in organic synthesis, most notably for the production of azo dyes and pigments via diazo coupling reactions, as well as in the preparation of various substituted aromatic compounds.

Molecular Formula C6H6N2O4S
Molecular Weight 202.19 g/mol
CAS No. 36211-73-1
Cat. No. B8631801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenediazonium sulfate
CAS36211-73-1
Molecular FormulaC6H6N2O4S
Molecular Weight202.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[N+]#N.OS(=O)(=O)[O-]
InChIInChI=1S/C6H5N2.H2O4S/c7-8-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H;(H2,1,2,3,4)/q+1;/p-1
InChIKeyAQZZSWZMWUUVCI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenediazonium Sulfate (CAS 36211-73-1): Core Properties and Procurement Considerations


Benzenediazonium sulfate (CAS 36211-73-1) is an aryl diazonium salt characterized by the [C₆H₅N₂]⁺ cation and a sulfate counterion, with a molecular formula of C₆H₆N₂O₄S and a molecular weight of 202.19 g/mol . This compound is a key intermediate in organic synthesis, most notably for the production of azo dyes and pigments via diazo coupling reactions, as well as in the preparation of various substituted aromatic compounds [1]. A defining characteristic for its procurement and handling is its inherent thermal instability; it is known to be stable only in cold aqueous solutions and is prone to explosive decomposition when isolated in its dry, solid state, particularly upon heating or mechanical shock [2]. Consequently, it is almost always prepared in situ and used immediately for downstream synthetic processes.

Why Benzenediazonium Sulfate Cannot Be Directly Substituted by Other Diazonium Salts


The choice of counterion in a diazonium salt is not arbitrary; it fundamentally dictates the compound's stability, solubility, and safety profile, thereby influencing its suitability for specific applications and its procurement and handling requirements. For instance, substituting benzenediazonium sulfate with benzenediazonium chloride introduces a higher risk of violent, explosive decomposition, making the chloride significantly more hazardous to isolate and handle on a preparative scale [1]. Conversely, while benzenediazonium tetrafluoroborate offers enhanced bench stability, its insolubility in water makes it unsuitable for standard aqueous diazo coupling reactions, which are the primary industrial application of the sulfate salt [2]. Therefore, direct substitution without process re-engineering can compromise reaction yields, create unacceptable safety risks, or introduce new purification challenges.

Quantifiable Differentiation: Benzenediazonium Sulfate vs. Key Analogs


Comparative Thermal Hazard: Decomposition Temperature vs. Benzenediazonium Chloride

Benzenediazonium sulfate exhibits a defined decomposition point at approximately 100°C, a key parameter for hazard assessment. In contrast, benzenediazonium chloride is documented as 'dangerously explosive' and is not safely isolated as a dry solid, precluding the measurement of a comparable, reproducible decomposition temperature. This distinction is critical for safe storage and handling protocols [1].

Process Safety Thermal Stability Diazonium Chemistry

Aqueous Solubility: A Prerequisite for Industrial Dye Coupling vs. Insoluble Tetrafluoroborate

Benzenediazonium sulfate is characterized by its ready solubility in water, a property that is essential for its primary application in aqueous diazo coupling reactions to produce water-soluble azo dyes [1]. In direct contrast, benzenediazonium tetrafluoroborate is water-insoluble [2]. This fundamental difference in physical property dictates the choice of synthetic medium and downstream processing.

Azo Dye Synthesis Solubility Reaction Medium

Biological Safety Profile: Documented Carcinogenicity of Benzenediazonium Sulfate in Murine Models

In a controlled in vivo study, benzenediazonium sulfate (BD) was administered to Swiss mice via 26 weekly subcutaneous injections at a dose of 10 micrograms per gram of body weight. The treatment resulted in the development of tumors at the injection site [1]. This study provides specific, quantitative toxicological evidence that directly informs risk assessment and occupational safety protocols.

Toxicology Carcinogenicity Occupational Safety

Defined Application Scenarios for Benzenediazonium Sulfate Based on Evidence


Industrial Synthesis of Water-Soluble Azo Dyes and Pigments

Given its ready solubility in water and established role as an electrophile in diazo coupling [1], benzenediazonium sulfate is the preferred diazonium salt for the large-scale, aqueous-phase production of azo dyes. Its solubility ensures efficient reaction with water-soluble coupling components (e.g., phenols, aromatic amines) to form the desired azo chromophores. The use of benzenediazonium tetrafluoroborate would be impractical for this application due to its water insolubility, which would lead to heterogeneous reaction conditions and poor yields.

Synthesis of Polyhalogenated Phenol Intermediates for Agrochemicals

This compound is explicitly utilized in patented processes for manufacturing polyhalogenated phenols, which are valuable intermediates for agricultural chemicals [2]. The process involves diazotizing a polyhalogenated aniline sulfate to form the corresponding benzenediazonium sulfate, which is then hydrolyzed. This specific industrial route leverages the sulfate counterion's compatibility with the concentrated sulfuric acid medium required for diazotizing weakly basic anilines, a context where other diazonium salts may be less effective or introduce process complications.

Research in Heterocyclic Chemistry via Diazotization

Benzenediazonium sulfate serves as a key reagent in the synthesis of complex heterocyclic structures, as demonstrated by its use in coupling reactions with tetronic acids and their derivatives to form fused ring systems [3]. Its high reactivity in aqueous media facilitates these specialized transformations, which are of interest in medicinal chemistry and materials science.

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